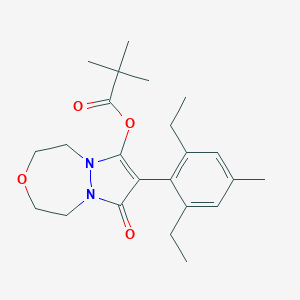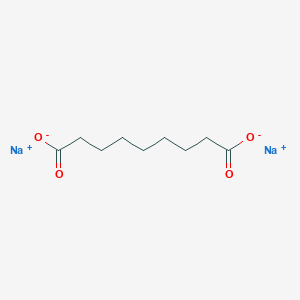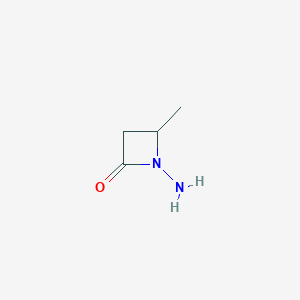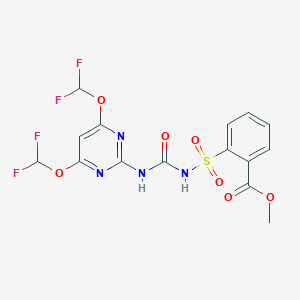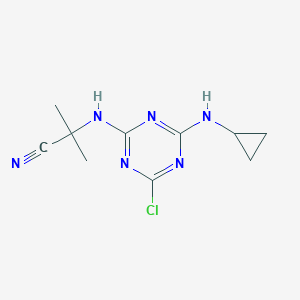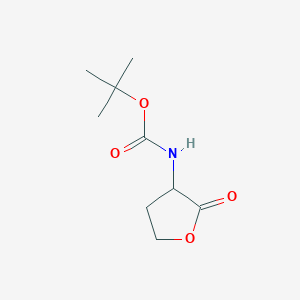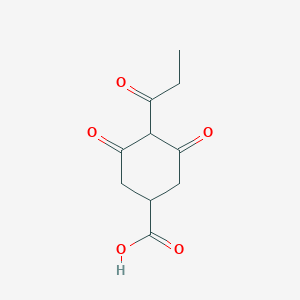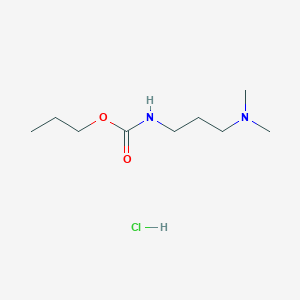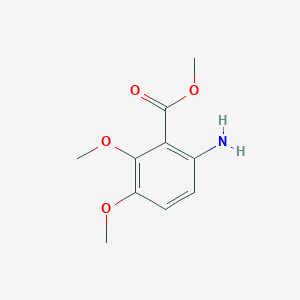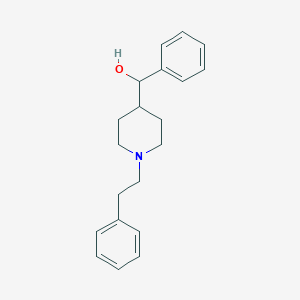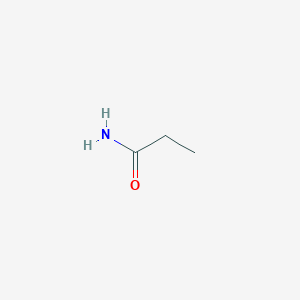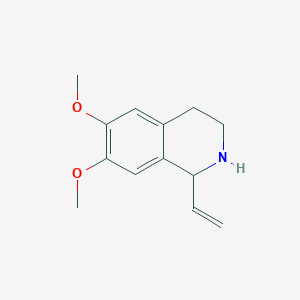
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline (DMVTHIQ) is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. DMVTHIQ is a tetrahydroisoquinoline derivative that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline is not fully understood. It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical And Physiological Effects
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.
Advantages And Limitations For Lab Experiments
The advantages of using 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline in lab experiments include its potential therapeutic properties, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, the limitations of using 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline in lab experiments include its limited solubility in water, its instability in the presence of light and air, and its potential interactions with other compounds.
Future Directions
There are several future directions for 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline research. One direction is to further investigate its potential therapeutic properties for the treatment of neurodegenerative disorders, inflammatory diseases, and cancer. Another direction is to develop more efficient synthesis methods for 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline. Additionally, future research could focus on optimizing the dosage and administration of 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline and investigating potential drug interactions.
Synthesis Methods
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been synthesized using various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid or amine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the use of a Grignard reagent to react with an imine to form the tetrahydroisoquinoline ring. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has also been synthesized using a one-pot three-component reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide.
Scientific Research Applications
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been studied as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied as a potential anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. 6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline has been shown to have anti-cancer properties, and it has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
properties
CAS RN |
129137-67-3 |
|---|---|
Product Name |
6,7-Dimethoxy-1-vinyl-1,2,3,4-tetrahydro-isoquinoline |
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-ethenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H17NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h4,7-8,11,14H,1,5-6H2,2-3H3 |
InChI Key |
GJVIEVDJTMRZDE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)C=C)OC |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C=C)OC |
synonyms |
6,7-DIMETHOXY-1-VINYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



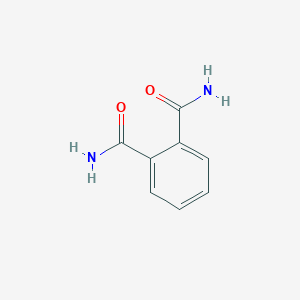
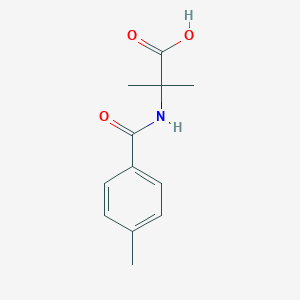
![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
